

Application Notes: Enhancing Peptide Hydrophobicity with 2-Aminoheptanoic Acid

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Compound of Interest

Compound Name: 2-Aminoheptanoic acid

Cat. No.: B556007

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Introduction

Peptides are a promising class of therapeutic agents due to their high specificity and biological activity. However, their application is often limited by low bioavailability and poor stability against proteolysis.[1][2][3] One effective strategy to overcome these limitations is to increase the peptide's hydrophobicity, thereby improving its interaction with cell membranes and protecting it from enzymatic degradation. The incorporation of non-natural amino acids with hydrophobic side chains is a key method for achieving this.[4][5] **2-Aminoheptanoic acid**, a non-proteinogenic α -amino acid with a five-carbon linear alkyl side chain, serves as an excellent tool for systematically increasing the lipophilicity of synthetic peptides.[6][7]

Principle of Application

The hydrophobicity of an amino acid is primarily determined by its side chain. **2-Aminoheptanoic acid's** C5 alkyl chain is significantly more nonpolar than the side chains of most natural amino acids, such as Alanine (C1) or Valine (C3), and is comparable to Leucine (C4, branched). Its incorporation into a peptide sequence directly increases the overall hydrophobicity of the molecule. This modification can lead to several desirable outcomes:

- **Enhanced Membrane Interaction:** Increased hydrophobicity promotes partitioning of the peptide into the lipid bilayer of cell membranes, which is crucial for cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs).[8][9]

- **Improved Drug Delivery:** For peptide-based drug carriers, a hydrophobic core can encapsulate therapeutic agents, while a hydrophilic exterior maintains solubility, forming stable nanostructures for drug delivery.[\[10\]](#)[\[11\]](#)
- **Increased Proteolytic Stability:** The non-natural structure of **2-aminoheptanoic acid** can create steric hindrance at the peptide backbone, making it less recognizable to proteases and thus extending its circulatory half-life.[\[3\]](#)

Quantitative Data

The increase in hydrophobicity upon incorporating **2-aminoheptanoic acid** can be quantitatively measured by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A more hydrophobic peptide will interact more strongly with the nonpolar stationary phase (e.g., C18) and thus will have a longer retention time (tR).

Table 1: Comparative Hydrophobicity of Amino Acids

This table provides a comparison of hydrophobicity indices for common natural amino acids relative to Glycine. The value for **2-Aminoheptanoic acid** is estimated based on its structure and its expected strong interaction with a C18 RP-HPLC column.

Classification	Amino Acid	Hydrophobicity Index (Normalized to Glycine=0)
Very Hydrophobic	2-Aminoheptanoic acid (Aha)	~110 (Estimated)
Isoleucine (Ile)	99	
Phenylalanine (Phe)	100	
Tryptophan (Trp)	97	
Leucine (Leu)	97	
Valine (Val)	76	
Methionine (Met)	74	
Hydrophobic	Alanine (Ala)	41
Neutral	Glycine (Gly)	0
Hydrophilic	Serine (Ser)	-5
Lysine (Lys)	-23	
Arginine (Arg)	-14	

Note: Data for natural amino acids adapted from normalized empirical data. The value for **2-Aminoheptanoic acid** is an educated estimate to illustrate its high hydrophobicity.

Table 2: Example RP-HPLC Data for a Model Peptide

This table shows hypothetical, yet representative, data for a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Arg) compared to a variant where Leucine is replaced by **2-Aminoheptanoic acid** (Aha).

Peptide Sequence	Modification	RP-HPLC Retention Time (tR) [min]	Change in tR
Y-G-G-F-L-R	None (Parent Peptide)	21.5	N/A
Y-G-G-F-Aha-R	Leucine replaced by 2-Aminoheptanoic acid	24.8	+3.3

The significant increase in retention time for the Aha-containing peptide confirms a substantial increase in its overall hydrophobicity.

Experimental Protocols

Protocol 1: Incorporation of 2-Aminoheptanoic Acid via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing **2-aminoheptanoic acid** using the standard Fmoc/tBu strategy.

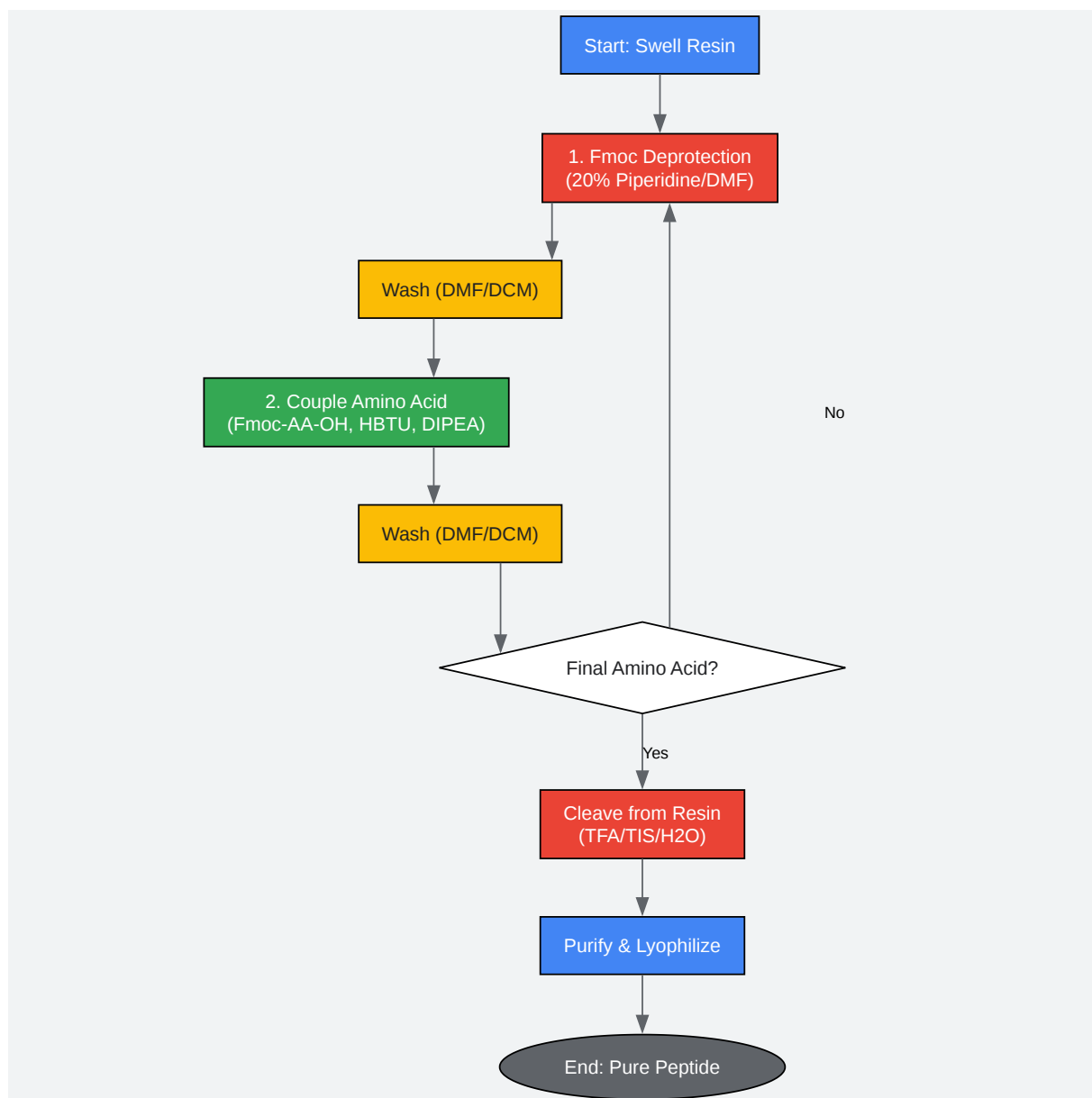
Materials:

- Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-**2-aminoheptanoic acid**)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Deprotection solution: 20% piperidine in DMF
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activator base: N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

- Cold diethyl ether

Procedure:

- **Resin Swelling:** Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- **Fmoc Deprotection:** Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
- **First Amino Acid Coupling:** Dissolve the first Fmoc-protected amino acid (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
- **Peptide Chain Elongation:** Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence. For incorporating **2-aminoheptanoic acid**, use Fmoc-**2-aminoheptanoic acid** in the appropriate coupling cycle.
- **Final Deprotection:** After the final coupling step, perform a final Fmoc deprotection as described in Step 2.
- **Cleavage and Deprotection:** Wash the final peptide-resin with DCM and dry it. Add the cleavage cocktail and let it react for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[\[12\]](#)
- **Peptide Precipitation:** Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- **Purification:** Centrifuge to pellet the peptide, wash with cold ether, and then purify the crude peptide using preparative RP-HPLC.
- **Lyophilization:** Lyophilize the purified peptide fractions to obtain a white, fluffy powder.



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Measuring Peptide Hydrophobicity by RP-HPLC

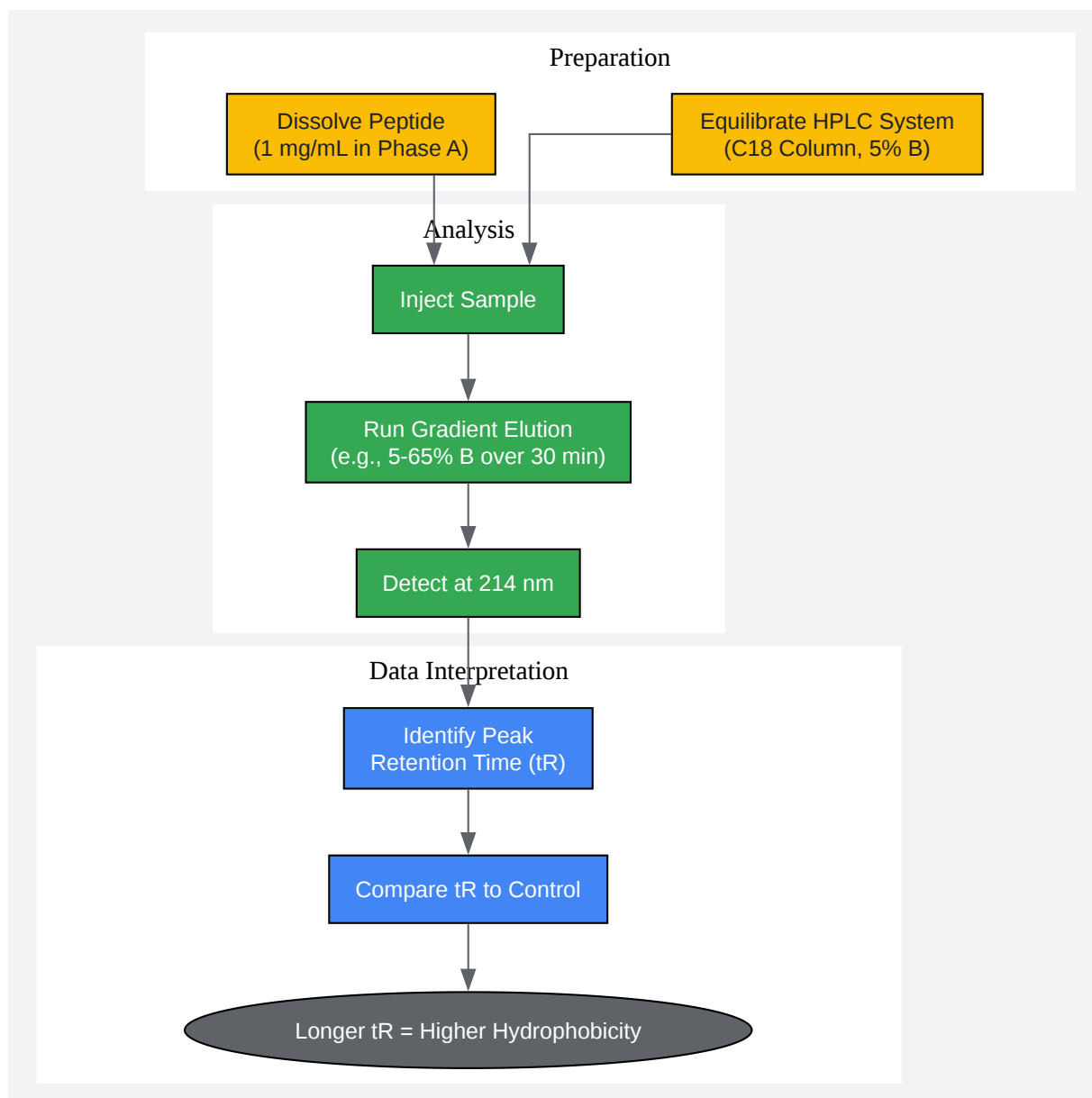
This protocol describes a standard analytical method to determine the relative hydrophobicity of peptides.

Materials & Equipment:

- Analytical HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase A: 0.1% TFA in HPLC-grade water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Peptide samples dissolved in Mobile Phase A

Procedure:

- **Sample Preparation:** Dissolve lyophilized peptide samples in Mobile Phase A to a final concentration of 1 mg/mL.
- **System Equilibration:** Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
- **Injection:** Inject 10-20 µL of the peptide sample onto the column.
- **Elution Gradient:** Run a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 65% B over 30 minutes.[\[13\]](#)[\[14\]](#)
- **Detection:** Monitor the elution of the peptide using a UV detector, typically at a wavelength of 214 nm or 280 nm.
- **Data Analysis:** The time at which the major peptide peak elutes is its retention time (tR). Compare the tR of the modified peptide with that of the parent peptide. A longer tR indicates greater hydrophobicity.

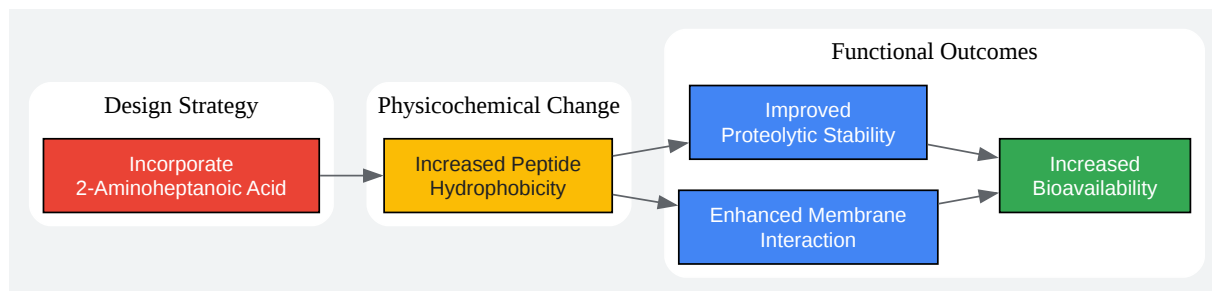


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Caption: Workflow for RP-HPLC analysis of peptide hydrophobicity.

Logical Framework for Application

The decision to incorporate **2-aminoheptanoic acid** is driven by the need to enhance specific peptide properties that are linked to hydrophobicity.



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Caption: Rationale for using **2-aminoheptanoic acid** in peptide design.

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